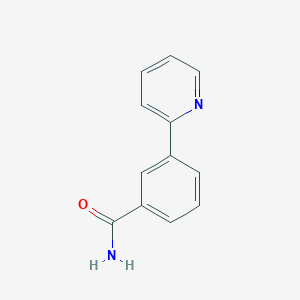

3-(Pyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H10N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h1-8H,(H2,13,15) |

InChI Key |

WVCMHENBRUZCCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design

Classical and Modern Approaches to 3-(Pyridin-2-yl)benzamide Scaffold Construction

The assembly of the core structure of this compound relies on established and contemporary organic synthesis techniques. These methods address the formation of the benzamide (B126) linkage and the functionalization of the constituent aromatic rings.

The final step in many synthetic pathways to this compound is the formation of the amide bond. Conventional methods for creating this linkage involve the coupling of a carboxylic acid with an amine, often requiring the pre-activation of the carboxylic acid. researchgate.net A direct approach would involve the amidation of 3-(pyridin-2-yl)benzoic acid with ammonia (B1221849) or a protected amine equivalent.

Alternative strategies can also be employed, such as oxidative amidation, which can form amides from aldehydes and amines. researchgate.net For instance, a bimetallic metal-organic framework (MOF) catalyst, Fe2Ni-BDC, has been used to synthesize the isomeric N-(pyridin-2-yl)benzamide from 2-aminopyridine (B139424) and trans-β-nitrostyrene in a Michael addition-amidation reaction. mdpi.com This highlights the potential for catalyzed, non-traditional amidation routes.

Table 1: Example of Amidation for a Related Isomer

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

The synthesis of substituted benzamides linked to pyridine (B92270) often involves functionalizing the pyridine ring. mdpi.com For the synthesis of this compound, a key precursor would be a 2-arylpyridine. The aryl group can be introduced onto the pyridine ring through various cross-coupling reactions. Once the 2-phenylpyridine (B120327) core is established, subsequent functionalization of the phenyl ring at the 3-position (meta to the pyridine) is required to introduce the carboxamide group or its precursor.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org Amide and carbamate (B1207046) groups are effective DMGs. wikipedia.orguwindsor.ca

For the synthesis of the this compound scaffold, DoM could be envisioned in several ways. For example, starting with a benzamide, the amide group could direct lithiation to the ortho-position. Subsequent reaction with a 2-halopyridine in a coupling reaction could form the desired biaryl linkage. Conversely, a directing group on the pyridine ring can guide the lithiation of the pyridine, which can then be coupled with a substituted benzene (B151609) ring. harvard.edu The choice of base is critical, as the metalation of pyridine can be complicated by nucleophilic addition to the ring; hindered amide bases like lithium tetramethylpiperidide (LTMP) or TMPMgCl•LiCl are often used to circumvent this issue. uwindsor.caharvard.eduscribd.com

Catalytic Synthesis of this compound Derivatives

Catalytic methods offer efficient and atom-economical routes to complex molecules. Transition metals, organocatalysts, and biocatalysts have all been applied to the synthesis of benzamide structures.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C and C-N bonds. Palladium-mediated C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds. The pyridine ring itself can act as a directing group in such reactions.

Research has demonstrated the use of palladium-mediated C(sp³)–H bond activation for the direct arylation and alkylation of N-methyl-N-(pyridin-2-yl)benzamide. researchgate.netacs.orgnih.gov In this work, the N-(pyridin-2-yl)benzamide precursor first reacts with palladium(II) acetate (B1210297) to form a key dinuclear palladacycle intermediate. acs.orgnih.gov This intermediate then facilitates the functionalization of the N-methyl group. acs.orgnih.gov While this example functionalizes a substituent on the amide nitrogen rather than the aromatic core, it showcases the utility of the pyridinyl-benzamide scaffold in directing palladium-catalyzed C-H activation. researchgate.netacs.orgnih.gov

Furthermore, the C-H activation of 2-phenylpyridines is a well-established method for creating functionalized derivatives. rsc.org A palladium catalyst can selectively activate the C-H bond at the ortho-position of the phenyl ring, directed by the pyridine's nitrogen atom. This activated intermediate can then react with various coupling partners to introduce substituents. To achieve the this compound structure via this route, one would need to start with a pre-functionalized phenylpyridine or employ a catalyst system that favors meta-functionalization, which is a more complex challenge.

A bimetallic metal-organic framework, Fe2Ni-BDC, has also been shown to be an effective heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)benzamide, demonstrating higher activity than the corresponding single-metal MOFs. mdpi.com The catalyst is reusable and demonstrates the potential of MOFs in synthesizing pyridine-benzamide structures. mdpi.com

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Pyridinyl Arenes

| Substrate | Catalyst | Oxidant/Reagent | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-phenylpyridine | Pd(OAc)₂ | tert-butyl hydroperoxide (TBHP) | C-H Hydroxylation | Direct introduction of a hydroxyl group. | rsc.org |

| 2-phenylpyridine | Pd(MeCN)₂Cl₂ | N-(phenylthio)benzamide | C-H Thiolation | Pyridyl-directed ortho-thiolation. | rsc.org |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of benzamide synthesis, bifunctional organocatalysts bearing amino and urea (B33335) groups have been applied to the enantioselective synthesis of axially chiral benzamides. beilstein-journals.orgnih.gov While not directly applied to this compound, these studies demonstrate the potential of organocatalysis to construct complex and chiral benzamide derivatives under mild conditions. beilstein-journals.orgnih.gov Organocatalysis has also been employed in the asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives, further highlighting its utility in creating complex molecules containing both pyridine and benzamide motifs. nih.gov

Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and environmentally benign reaction conditions. The development of greener, biocatalytic approaches for amide bond formation is an area of active research to replace atom-inefficient chemical coupling reagents. nih.gov Enzymes such as lipases and engineered amide synthetases have been used for amide formation. nih.govacs.org For example, nitrile synthetase enzymes, which typically convert carboxylic acids to nitriles via an amide intermediate, have been rationally engineered to stop at the amide stage, effectively creating an amide synthetase. nih.gov Additionally, lipases have been shown to catalyze amide formation from heteroaromatic esters and amines in aqueous buffer, providing a platform for preparative amide synthesis. acs.org While specific examples for this compound are not detailed, these biocatalytic methods represent a promising future direction for its synthesis. acs.org Microbial enzyme systems are also known to hydrolyze amides, a process relevant to both synthetic and metabolic pathways. oup.com

Metal-Organic Framework (MOF) Catalysis in Pyridyl Benzamide Formation

The application of Metal-Organic Frameworks (MOFs) as heterogeneous catalysts represents a significant advancement in the synthesis of pyridyl benzamides. These porous materials offer high surface area, tunable structures, and the potential for reusable, size-selective catalysis. researchgate.net While research specifically detailing the synthesis of this compound using MOFs is not extensively documented, studies on isomeric compounds like N-(pyridin-2-yl)-benzamide provide substantial insights into the catalytic potential of MOFs for this class of molecules.

A notable example is the use of a bimetallic Fe₂Ni-BDC MOF, synthesized via a solvothermal approach using iron (III) and nickel (II) cations with 1,4-benzenedicarboxylic acid (H₂BDC) as the organic linker. mdpi.comproquest.comresearchgate.netsemanticscholar.org This catalyst has proven effective in the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com The Fe₂Ni-BDC catalyst demonstrated superior activity compared to its single-metal counterparts (Ni-BDC and Fe-BDC), achieving an 82% isolated yield under optimal conditions. mdpi.comresearchgate.net The synergistic effect of the two distinct metal centers is crucial for the enhanced catalytic performance. mdpi.com

Other MOF systems have also been explored for amide bond formation, including those based on zirconium and cobalt. digitellinc.comresearchgate.netnih.gov Zr-based MOFs, for instance, function as stable, recyclable Lewis acid catalysts that activate carboxylic acids for nucleophilic attack by amines under mild conditions and in green solvents. digitellinc.com The versatility of MOFs allows for strategies like defect engineering, which can introduce co-localized synergistic functionalities to improve catalytic efficiency. chemrxiv.org

The key advantages of using MOF catalysts in pyridyl benzamide synthesis include their heterogeneous nature, which simplifies product purification and allows for catalyst recycling. The Fe₂Ni-BDC catalyst, for example, was reused for six consecutive cycles with only a minor drop in activity, yielding 77% of the product in the final run. mdpi.com This reusability is a cornerstone of sustainable chemical manufacturing.

Table 1: Performance of MOF Catalysts in N-(Pyridin-2-yl)-benzamide Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Fe₂Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane (B109758) | 80 | 24 | 82 | mdpi.com |

| Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | <40 | researchgate.net |

| Fe-BDC | 2-aminopyridine, trans-β-nitrostyrene | Dichloromethane | 80 | 24 | <30 | researchgate.net |

| Co/Fe-MOF | 2-aminopyridine, benzaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

| Ni-based MOF | Not Specified | Not Specified | Not Specified | Not Specified | 85 | researchgate.net |

This table is interactive. Users can sort columns by clicking on the headers.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. edu.krd Several key principles of green chemistry are particularly relevant to the synthesis of pyridyl benzamides.

Catalysis: The shift from stoichiometric reagents to catalytic processes is a fundamental aspect of green chemistry. edu.krd The use of heterogeneous catalysts like MOFs exemplifies this principle. mdpi.comrsc.org MOFs can be easily separated from the reaction mixture and reused multiple times, which significantly reduces chemical waste. mdpi.com This contrasts with traditional amide synthesis, which often relies on stoichiometric coupling agents that generate high molecular weight byproducts. ucl.ac.uk

Safer Solvents and Reagents: Green chemistry encourages the use of safer, less toxic solvents and auxiliaries. While many syntheses of pyridyl benzamide derivatives have been performed in solvents like dichloromethane (DCM) or dimethylformamide (DMF), research into greener alternatives such as water, ethanol, or ionic liquids is a key area of development. mdpi.comijarsct.co.in In a related synthesis of benzamide derivatives, copper(I) cyanide (CuCN) was used as a less toxic cyanidation reagent compared to highly toxic alternatives like NaCN or KCN. mdpi.com Furthermore, the use of a natural organic molecule, L-proline, as a catalyst in the same process highlights the move toward more benign reagents. mdpi.com

Atom Economy and Waste Prevention: The first principle of green chemistry is the prevention of waste. edu.krd Catalytic methods inherently improve atom economy by ensuring that more of the atoms from the reactants are incorporated into the final product, rather than being lost in byproducts. Solvent-free, or solid-state, synthesis is another technique that aligns with this principle by eliminating the need for solvents altogether, thereby reducing waste and simplifying purification. actascientific.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure is another goal of green chemistry. The development of highly active catalysts, including biocatalysts and engineered enzymes, could enable the synthesis of pyridyl benzamides under milder, more energy-efficient conditions in the future. ijarsct.co.inresearchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound and its isomers. Mechanistic studies help in identifying key intermediates, understanding reaction kinetics, and controlling selectivity.

While the specific intermediates for many synthetic routes to this compound are not fully elucidated, mechanistic proposals for related reactions offer valuable insights.

In the Fe₂Ni-BDC MOF-catalyzed synthesis of N-(pyridin-2-yl)-benzamide, a plausible mechanism has been proposed. mdpi.com The reaction is believed to initiate with a Michael addition of the nucleophile, 2-aminopyridine, to trans-β-nitrostyrene, forming the initial intermediary species (A). mdpi.com The bimetallic nature of the MOF catalyst is thought to play a key role in facilitating subsequent steps, which involve hydration, dehydration to an α-aminonitrile intermediate (G), and finally, a nucleophilic addition and elimination process to yield the final amide product. mdpi.com

In other synthetic strategies for benzamides, different types of intermediates have been identified. For instance, in the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles, the pathway involves the formation and subsequent cyclization of a methyl-2-chloro-5-(N-(3,6-dichloropicolinoyl)-N′-hydroxycarbamimidoyl)benzoate intermediate. mdpi.comnih.gov

Kinetic analysis provides quantitative data on how reaction conditions affect the rate of product formation. For the MOF-catalyzed synthesis of N-(pyridin-2-yl)-benzamide, studies have shown a clear dependence of the reaction rate on both catalyst loading and temperature. researchgate.net

The reaction yield increases with higher catalyst concentration, though it plateaus above a certain level (e.g., 10 mol%), indicating that the catalyst concentration is no longer the rate-limiting factor. mdpi.com Temperature also has a significant effect, with higher temperatures generally leading to faster reaction rates and higher yields. researchgate.net

A key kinetic experiment performed to confirm the heterogeneous nature of the Fe₂Ni-BDC catalyst was a leaching test. mdpi.com The reaction was initiated and allowed to proceed for 4 hours, achieving a 12% yield. The solid MOF catalyst was then removed by centrifugation. The reaction in the remaining solution effectively stopped, with no further formation of the benzamide product. mdpi.com This result confirms that the catalysis occurs on the solid MOF and not due to metal ions leached into the solution, which is a critical factor for a truly heterogeneous and recyclable catalytic system. mdpi.com

In studies of other benzamide derivatives, pH-rate profiles have been determined to understand reaction kinetics under different conditions. For example, the hydrolysis of N-(hydroxymethyl)phthalimidine was studied across a pH range of 10 to 14, revealing a hydroxide-dependent reaction mechanism and allowing for the determination of the pKa of the carbinolamide's hydroxyl group. amazonaws.com

Table 2: Effect of Catalyst Loading on N-(Pyridin-2-yl)-benzamide Yield

| Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|

| 5.0 | 24 | 80 | ~47 | mdpi.com |

| 7.5 | 24 | 80 | ~60 | mdpi.com |

| 10.0 | 24 | 80 | 82 | mdpi.com |

| >10.0 | 24 | 80 | No significant improvement | mdpi.com |

This table is interactive. Users can sort columns by clicking on the headers.

Stereochemistry: The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a factor in the synthesis of the final product itself. However, stereochemistry could be relevant if chiral intermediates are formed during the synthesis or if chiral catalysts are used to influence the reaction pathway, though this is not a common focus in the literature for this specific compound.

Regioselectivity: Regioselectivity is of paramount importance in the synthesis of this compound to ensure the correct constitutional isomer is formed. The desired product requires the formation of a carbon-carbon bond between the C-3 position of the benzene ring and the C-2 position of the pyridine ring.

Modern cross-coupling reactions, such as the Suzuki or Stille couplings, are the most common methods for creating such biaryl linkages and offer excellent regiochemical control. The final regiochemistry is dictated by the specific placement of the reactive functional groups (e.g., a boronic acid/ester and a halide) on the starting materials. For example, the Suzuki coupling of 3-bromobenzamide (B114348) with pyridine-2-boronic acid would selectively yield the desired this compound. The synthesis of the closely related 3-(pyridin-2-yl)benzenesulfonamide derivatives relies on such highly regioselective methods. nih.gov

In the synthesis of the isomeric N-(pyridin-2-yl)benzamide, the regioselectivity is inherent to the reactants. The reaction occurs between the amino group of 2-aminopyridine and a carboxylic acid derivative, ensuring the formation of the amide bond at the nitrogen atom of the pyridine precursor. mdpi.com This highlights how the choice of synthetic strategy inherently controls which isomer is produced.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 3-(Pyridin-2-yl)benzamide and its Analogues

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on N-(pyridyl)benzamide isomers and their analogues have revealed detailed information about their molecular structures and the subtle interplay of forces that govern their crystal lattices. scispace.comresearchgate.net

In many benzamide (B126) derivatives, the molecule adopts a conformation where the amide group is twisted relative to both the phenyl and pyridyl rings to minimize steric hindrance. For instance, in the analogue 2-amino-N-pyridin-2-ylbenzamide, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is a significant 82.26(11)°, indicating a nearly orthogonal arrangement. In contrast, another related compound, 2-Amino-N-(2-chloropyridin-3yl)benzamide, exhibits an almost coplanar arrangement between the aromatic rings, with a dihedral angle of just 2.28 (9)°. researchgate.net

Table 1: Selected Torsional Angles in this compound Analogues (°)

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| 3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide | O1=C1⋯C2=O2 | -109.3 (5) | nih.gov |

| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | C8–N1–C7–O2 | 2.1 (5) | nih.gov |

| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | C7–N1–C8–N2 | -4.4 (4) | nih.gov |

| 2-Amino-N-(2-chloropyridin-3yl)benzamide | O=C—N—H | 174 | researchgate.net |

| 4-((E)-2-(pyridin-2-yl)vinyl)benzaldehyde | C(6)-C(5)-C(8)-C(9) | 15.8(3) | mdpi.com |

This table presents a selection of torsional angles from various analogues to illustrate the conformational diversity within this class of compounds.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, primarily hydrogen bonds, but also π-π stacking and weaker C–H···O or C–H···N interactions. researchgate.net In N-pyridyl benzamides, the amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen atom act as potential acceptors. scispace.com

This competition between the N–H···O (amide-carbonyl) and N–H···N (amide-pyridine) hydrogen bonds is a key factor influencing the supramolecular structure. scispace.com In the crystal structure of 2-amino-N-pyridin-2-ylbenzamide, the packing is stabilized by a combination of intermolecular N–H···O and N–H···N hydrogen bonds, which create a two-dimensional network. Similarly, in the crystal structure of acalabrutinib, a complex pyridin-2-yl benzamide derivative, amino groups and pyridine nitrogen atoms link molecules into dimers, while hydrogen bonds involving water molecules create a three-dimensional framework. cambridge.org

Table 2: Crystallographic Data for Selected this compound Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-amino-N-pyridin-2-ylbenzamide | C₁₂H₁₁N₃O | Monoclinic | P2₁/c | 5.323(4) | 19.530(16) | 10.302(10) | 100.965(8) | |

| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | C₁₆H₁₇N₃OS | Monoclinic | P2₁/c | 16.0467(12) | 4.8824(4) | 23.0403(18) | 124.997(5) | nih.gov |

| 2-Amino-N-(2-chloropyridin-3yl)benzamide | C₁₂H₁₀ClN₃O | Monoclinic | P2₁/c | 11.0965(9) | 4.7669(4) | 20.6624(17) | 97.556(3) | researchgate.net |

| Acalabrutinib dihydrate Form III | C₂₆H₂₃N₇O₂(H₂O)₂ | Monoclinic | P2₁ | 8.38117(5) | 21.16085(14) | 14.12494(16) | 94.5343(6) | cambridge.org |

This table provides a comparative overview of the unit cell parameters for several related benzamide structures.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical phenomenon in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties. google.com Benzamide derivatives are known to exhibit polymorphism, with the specific form often dependent on crystallization conditions. acs.org

The study of fluoro-N-(pyridyl)benzamides revealed that both the 3-fluoro (Fmp) and 2-fluoro (Fop) N-(pyridin-3-yl)benzamide isomers crystallize as two different polymorphs. scispace.com For the 3-fluoro isomer, the two forms, Fpm_O and Fpm_N, both crystallize in the P2₁/n space group but differ primarily in their hydrogen bonding interactions. Fpm_O features N–H···O=C hydrogen bonds, while Fpm_N is characterized by N–H···N(pyridine) interactions. scispace.com This highlights how subtle energetic differences can lead to distinct packing arrangements. Similarly, the drug Axitinib, which contains a pyridin-2-yl moiety, is known to exist in at least five polymorphic forms. cam.ac.uk The investigation into these different solid-state forms is crucial for controlling the properties of the final material.

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods confirm molecular identity, more advanced techniques provide deeper structural details, including subtle conformational features and the nature of intermolecular interactions in the solid state.

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. For N-(pyridin-2-yl)benzamide and its analogues, ¹H and ¹³C NMR spectra provide definitive assignments for each proton and carbon atom, confirming the connectivity of the benzamide and pyridine fragments.

In the ¹H NMR spectrum of the parent N-(pyridin-2-yl)benzamide, the aromatic protons of the benzamide and pyridine rings typically appear as a complex multiplet in the range of δ 7.50–8.20 ppm. mdpi.comacs.org The amide proton (N-H) often appears as a broad singlet at a downfield chemical shift, for example at δ 8.76 ppm in an N-benzothiazol-2-yl benzamide derivative, due to its acidic nature and potential for hydrogen bonding. japsonline.com

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically resonating in the region of δ 164-167 ppm. japsonline.com The aromatic carbons of the two rings display a series of signals in the δ 118-153 ppm range. The specific chemical shifts are sensitive to the electronic environment, influenced by substituents on either ring. For example, in a series of N-benzothiazol-2-yl benzamide derivatives, the chemical shifts of the aromatic carbons were used to confirm the substitution patterns on the benzamide ring. japsonline.com Solid-state NMR (ssNMR) can also be employed, though spectra often show broad signals due to strong dipolar couplings in the solid structure. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Aryl Benzamide Analogues

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| N-(3-Cyano-5-methylpyrazolo[1,5-a]-pyrimidin-2-yl)benzamide | ¹H | Aromatic H | 7.54–8.20 (m) | acs.org |

| N-(3-Cyano-5-methylpyrazolo[1,5-a]-pyrimidin-2-yl)benzamide | ¹H | NH | 12.12 (br s) | acs.org |

| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide | ¹H | NH (amide) | 8.92 (s) | japsonline.com |

| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide | ¹³C | C=O (amide) | 164.46 | japsonline.com |

| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide | ¹³C | Aromatic C | 118.64 - 152.34 | japsonline.com |

This table shows typical chemical shift ranges for key functional groups in compounds analogous to this compound.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying hydrogen bonding.

For this compound and its analogues, the vibrational spectra are dominated by characteristic bands of the amide linkage and the aromatic rings.

N-H Stretching: The N-H stretching vibration of the amide group is highly sensitive to hydrogen bonding. In a free N-H group, this band appears around 3400 cm⁻¹. In the solid state, extensive hydrogen bonding causes this band to shift to lower frequencies (a red shift), typically appearing in the range of 3100-3300 cm⁻¹. dergipark.org.trnih.gov For example, in one benzamide derivative, the N-H stretch was observed at 3148 cm⁻¹. dergipark.org.tr

C=O Stretching (Amide I band): The strong absorption band for the carbonyl stretch, known as the Amide I band, is found between 1630 and 1680 cm⁻¹. Its position is also influenced by hydrogen bonding; stronger hydrogen bonding to the carbonyl oxygen weakens the C=O bond and lowers its stretching frequency. In various N-benzothiazol-2-yl benzamide derivatives, this band appears around 1642 cm⁻¹. japsonline.com

N-H Bending (Amide II band): This band, which arises from a coupling of the N-H in-plane bend and C-N stretch, typically occurs in the region of 1510-1570 cm⁻¹. japsonline.com

Aromatic C=C and C-H Vibrations: The spectra also feature multiple bands corresponding to the C=C stretching vibrations within the phenyl and pyridine rings (approx. 1400-1600 cm⁻¹) and the C-H stretching (above 3000 cm⁻¹) and bending vibrations (below 900 cm⁻¹). japsonline.comprimescholars.com

Comparing the FT-IR and FT-Raman spectra of different polymorphs can reveal differences in their hydrogen-bonding networks, as these interactions directly affect the vibrational frequencies of the involved functional groups. nih.gov

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) serves as a critical tool for the structural elucidation of "this compound". High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, are employed to determine the precise monoisotopic mass of the molecular ion. This accurate mass measurement allows for the unambiguous determination of the compound's elemental composition, which for "this compound" is C₁₂H₁₀N₂O.

Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). The fragmentation pattern provides valuable insights into the compound's structure by revealing its constituent parts. While a detailed fragmentation study specifically for "this compound" is not extensively published, the pathway can be predicted based on the known fragmentation behavior of aromatic amides, pyridines, and related structures. whitman.edulibretexts.org

The fragmentation process, typically induced by collision-induced dissociation (CID), would likely involve the following key steps:

Amide Bond Cleavage: The amide linkage is a common site for fragmentation. Cleavage of the C(O)-NH bond can lead to the formation of a benzoyl cation (m/z 105) and a 2-aminopyridine (B139424) radical cation. Alternatively, cleavage of the Ar-C(O) bond could produce a pyridin-2-yl-carboxamide fragment. In the analysis of related complex molecules, cleavage of amide bonds is a frequently observed primary fragmentation event. dokumen.pub

Pyridine Ring Fragmentation: The pyridine ring can undergo characteristic fragmentation, often involving the loss of HCN (27 Da). dokumen.pub

Benzene Ring Fragmentation: The presence of an aromatic ring typically results in a prominent molecular ion peak due to its stability. libretexts.org Fragments arising from the benzene ring itself are also possible.

Formation of Tropylium (B1234903) Ion: In alkyl-substituted benzene rings, the formation of a stable tropylium ion (m/z 91) is a common rearrangement, though less likely in this unsubstituted case. whitman.edu

A plausible fragmentation pathway for protonated "this compound" would initiate from the molecular ion [C₁₂H₁₀N₂O+H]⁺ with a nominal m/z of 199. Subsequent fragmentation could yield significant ions corresponding to the benzoyl cation (m/z 105) and the protonated 2-aminopyridine (m/z 95). Further fragmentation of these primary ions would provide additional structural confirmation. The study of degradation products of more complex molecules containing the N-(pyridin-2-yl)benzamide moiety confirms that the amide bond is susceptible to cleavage under stress conditions. ijper.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing of a molecule. This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of close contacts with neighboring molecules. acs.org For "this compound" and its derivatives, Hirshfeld analysis reveals the nature and relative importance of non-covalent interactions that dictate the supramolecular architecture.

The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of intermolecular contacts. Red regions on the surface indicate contacts shorter than the van der Waals (vdW) radii, typically representing hydrogen bonds, while blue regions signify contacts longer than the vdW radii. White areas denote contacts approximately at the vdW distance.

Studies on structurally related N-(pyridin-2-yl)amides and other benzamide derivatives demonstrate that the crystal packing is generally dominated by a combination of hydrogen bonds and van der Waals interactions. acs.orgnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).

Quantification of Specific Non-Covalent Contacts (e.g., H…H, C-H…O, C-H…π, Halogen Bonds)

The deconstruction of the Hirshfeld fingerprint plot allows for the quantification of the contribution of each type of intermolecular contact to the total surface area. For molecules in the benzamide and pyridine class, these analyses consistently highlight the predominance of specific interactions.

In related structures, H···H contacts are often the most abundant, accounting for a significant portion of the crystal packing. nih.goviucr.org For example, in a methyl benzoate (B1203000) derivative of 3,6-bis(pyridin-2-yl)pyridazine, H···H interactions contributed 39.7% to the Hirshfeld surface. nih.gov Other significant interactions include:

Hydrogen Bonds: Classical N–H···O and N–H···N hydrogen bonds are crucial in forming primary structural motifs like dimers or chains. rsc.orgresearchgate.net In addition to these, weaker C–H···O and C–H···N hydrogen bonds also play a significant role in linking these primary motifs into a three-dimensional network. iucr.org The contribution of O···H contacts can be substantial, as seen in a substituted pyrimidine-dione where they accounted for 37.1% of the surface. eurjchem.com

C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are important for stabilizing the packing, often linking molecular layers together. iucr.org

The relative contributions of these contacts for various related compounds are summarized below, illustrating the typical interaction landscape for this class of molecules.

| Compound Class/Example | Predominant Contact | Contribution (%) | Other Significant Contacts (%) | Reference |

| Substituted N-(pyridin-2-ylmethyl)benzamide | H···H | 39.7 | F···H/H···F (19.2) | iucr.org |

| Substituted 3,6-bis(pyridin-2-yl)pyridazine | H···H | 39.7 | H···C/C···H (27.5), H···N/N···H (15.5), O···H/H···O (11.1) | nih.gov |

| Substituted pyrimidine-dione | O···H | 37.1 | H···H (24.0), H···C/C···H (22.6) | eurjchem.com |

| N-Aroyl-N'-(2-pyridyl)thiourea Derivatives | H···H | - | H···S, O···H, N···H, C–H···π, π···π | akademisains.gov.my |

Note: The table presents data from structurally related compounds to illustrate the types and magnitudes of interactions expected for "this compound". Specific percentages for the title compound require a dedicated crystallographic study.

Role of Intermolecular Interactions in Crystal Engineering

The predictable and directional nature of non-covalent interactions, particularly hydrogen bonds, makes them fundamental tools in crystal engineering. acs.org This field aims to design and synthesize novel solid-state materials with desired physical and chemical properties by controlling the assembly of molecules into specific crystalline architectures.

For the family of N-(pyridin-2-yl)benzamides, intermolecular interactions are strategically employed to generate specific supramolecular synthons—robust and predictable patterns of intermolecular recognition. Key examples include:

Dimer Formation: N-(pyridin-2-yl)benzamides can assemble via N–H···N(Py) hydrogen bonds to form stable, centrosymmetric dimers. This synthon is a common and reliable motif in this class of compounds. acs.org

Chain and Ring Formation: Depending on the substitution pattern and the presence of competing hydrogen bond donors and acceptors, other motifs like chains or four-membered rings can be formed. acs.org

Hierarchy of Interactions: In more complex systems, a hierarchy of interactions governs the final crystal structure. Strong hydrogen bonds often direct the primary assembly (e.g., forming dimers or chains), while weaker interactions like C-H···π or halogen bonds link these primary motifs into a larger three-dimensional structure. acs.orgiucr.org This interplay is crucial, as seen in halogenated derivatives where the introduction of an iodine atom can introduce C-I···N halogen bonds that complement, rather than compete with, the primary N–H···N hydrogen bonds. acs.org

Property Modulation: By understanding and controlling these interactions, properties like mechanical flexibility can be engineered. Studies on co-crystals of related N-(pyridin-2-yl)alkylamides show that the presence or absence of specific interactions and packing features directly correlates with whether the crystals are brittle or flexible. rsc.org

The systematic study of these interactions in "this compound" and its analogues allows for the rational design of new materials with tailored solid-state properties for applications in pharmaceuticals and materials science. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For "3-(Pyridin-2-yl)benzamide," DFT calculations provide fundamental information about its geometry, stability, and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For "this compound," this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Calculated Bond Lengths and Angles for Pyridine-Benzamide Structures from DFT Studies

| Parameter | Typical Calculated Value |

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.36 Å |

| C-C (inter-ring) bond length | ~1.48 Å |

| N-C-C (amide) angle | ~115° |

| C-C-O (amide) angle | ~122° |

Note: These are typical values for similar structures and the exact values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. irjweb.com

For "this compound," the HOMO is expected to be localized primarily on the more electron-rich benzamide (B126) ring, while the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring. This distribution influences how the molecule interacts with other chemical species. The energy gap can be correlated with the molecule's electronic transitions and its potential biological activity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are illustrative values based on similar aromatic amides. The precise values for this compound would need to be determined by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For "this compound," the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the amide hydrogen and aromatic protons would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction and hydrogen bond donation. ijasret.com Understanding the MEP is crucial for predicting how the molecule will interact with biological macromolecules, such as enzymes or receptors. ijasret.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the conformational flexibility of "this compound" and its interactions with its environment, such as a solvent or a biological target. nih.gov

By simulating the molecule in a solvent like water, MD can reveal the accessible conformations and the transitions between them. This is particularly important for a flexible molecule like "this compound," where the relative orientation of the pyridine and benzamide rings can fluctuate. These simulations can also shed light on the stability of intramolecular hydrogen bonds and the molecule's solvation properties.

When a potential biological target is known, MD simulations can be used to study the dynamics of the ligand-protein complex. These simulations can reveal the stability of the binding pose predicted by molecular docking, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and provide insights into the thermodynamics of binding. semanticscholar.org For instance, MD simulations of similar ligand-protein complexes have been used to assess the stability of the ligand in the binding pocket and to calculate binding free energies. nih.gov

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies, chemical shifts, and electronic transitions of "this compound," researchers can gain a deeper understanding of its structural and electronic properties.

Calculated IR spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O and N-H stretching frequencies of the amide group. scispace.com Similarly, the prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. researchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals, which are related to the HOMO-LUMO gap. schrodinger.com

In Silico Studies of Molecular Recognition and Binding Mechanisms (excluding clinical outcomes)

In silico techniques, particularly molecular docking, are widely used to predict the binding orientation of a small molecule within the active site of a protein. mdpi.com For "this compound," molecular docking can be employed to explore its potential interactions with various biological targets. This involves generating a number of possible binding poses and scoring them based on their predicted binding affinity.

These studies can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-stacking. For example, in studies of related benzamide derivatives, docking has been used to predict binding modes and rationalize structure-activity relationships. nih.gov The insights gained from molecular docking can guide the design of new analogs with improved binding affinity and selectivity. The binding mechanism can be further elucidated by analyzing the crucial interactions that stabilize the ligand-protein complex, providing a molecular basis for its potential biological activity. semanticscholar.org

Ligand-Protein Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing valuable information about the binding affinity and the nature of the interactions at the molecular level. For derivatives of this compound, docking studies have been pivotal in predicting their interactions with various biological targets.

One notable application of ligand-protein docking has been in the study of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism and a promising target for the treatment of type 2 diabetes. nih.gov In silico docking studies have been employed to predict the binding modes of these analogues within the allosteric site of the GK protein. nih.gov These studies have revealed that the benzamide scaffold can fit into a specific pocket of the enzyme, with the pyridin-2-yl group and other substituents forming crucial interactions with the surrounding amino acid residues.

For instance, in a study of novel N-pyridin-2-yl benzamide analogues, docking simulations showed that the compounds could form hydrogen bonds and hydrophobic interactions with key residues in the allosteric binding site of glucokinase. nih.gov The predicted binding poses from these docking studies were consistent with the observed in vitro activity of the compounds, thereby validating the computational models and providing a structural basis for the observed biological effects. nih.gov

The insights gained from these ligand-protein docking studies are crucial for the rational design of new analogues with improved binding affinity and efficacy. By understanding the key interactions between the ligand and the protein, medicinal chemists can strategically modify the structure of the lead compound to enhance its activity.

Enzyme Active Site Mapping and Inhibitor Design Principles

Enzyme active site mapping, often guided by computational methods, is a critical step in the design of potent and selective enzyme inhibitors. This process involves characterizing the three-dimensional structure of the enzyme's active site to identify key features that are essential for ligand binding. For this compound and its derivatives, this approach has been applied to design modulators of various enzymes.

In the context of glucokinase activation, computational studies have helped to map the allosteric binding site where N-pyridin-2-yl benzamide analogues bind. nih.gov This allosteric site is distinct from the active site where glucose binds. The mapping of this site has revealed the presence of specific hydrophobic pockets and hydrogen bond donors and acceptors that are crucial for the binding of allosteric activators. nih.gov

The design principles for these glucokinase activators, derived from active site mapping and docking studies, include:

A central scaffold that can fit snugly within the allosteric pocket. The N-pyridin-2-yl benzamide core serves this purpose effectively.

Appropriate substituents on the benzamide and pyridine rings that can form specific interactions with the enzyme. For example, hydrogen bond donors and acceptors can interact with polar residues, while hydrophobic groups can occupy lipophilic pockets.

Optimal stereochemistry of the substituents, as the binding site is chiral and will favor one enantiomer over the other.

These design principles have guided the synthesis of a series of N-pyridin-2-yl benzamide analogues with improved glucokinase activating properties. nih.gov The iterative process of computational design, chemical synthesis, and biological evaluation has proven to be a powerful strategy for the development of novel enzyme modulators.

Receptor Modulation Studies at a Molecular Level

Computational studies have also been instrumental in understanding how this compound derivatives modulate the function of various receptors at the molecular level. Allosteric modulation, where a ligand binds to a site on the receptor that is topographically distinct from the orthosteric binding site of the endogenous ligand, is a key mechanism of action for many drugs.

N-pyridin-2-yl benzamide analogues have been identified as allosteric activators of glucokinase. nih.gov At a molecular level, the binding of these compounds to the allosteric site is believed to induce a conformational change in the enzyme that enhances its catalytic activity. This is in contrast to competitive inhibitors that bind to the active site and block the binding of the substrate.

The molecular mechanism of allosteric modulation by these compounds involves a complex interplay of interactions with the receptor. The binding of the allosteric modulator can stabilize a particular conformation of the receptor that has a higher affinity for the endogenous ligand or is more readily activated. Computational techniques such as molecular dynamics (MD) simulations can be used to study these conformational changes and to elucidate the precise mechanism of allosteric modulation.

QSAR and Cheminformatics Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These approaches are invaluable for understanding the SAR of a particular class of compounds and for predicting the activity of new, unsynthesized molecules.

For pyridin-2-yl benzamide derivatives, QSAR and cheminformatics studies have been employed to elucidate the structural features that are important for their biological activity. A 3D-QSAR study on a series of pyridin-2-one derivatives, which are structurally related to pyridin-2-yl benzamides, as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) provides a relevant example of this approach. nih.gov

In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build 3D-QSAR models. nih.gov These models correlated the 3D steric and electrostatic fields of the molecules with their inhibitory activity. The resulting models had good statistical quality, with a cross-validated correlation coefficient (Q²) of 0.765 for CoMFA and 0.770 for CoMSIA, indicating their predictive power. nih.gov

The contour maps generated from these models provided a visual representation of the SAR, highlighting the regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. These insights are crucial for the design of new inhibitors with improved potency.

Below is a data table of selected pyridin-2-one derivatives from the aforementioned study, illustrating the relationship between their structure and mIDH1 inhibitory activity.

| Compound ID | Structure | IC50 (µM) | pIC50 |

|---|---|---|---|

| 1 | R1=H, R2=H | 2.300 | 5.64 |

| 11 | R1=H, R2=4-F-Ph | 4.200 | 5.38 |

| 15 | R1=i-Pr, R2=H | 0.420 | 6.38 |

| 29 | R1=H, R2=c-Hex | 0.035 | 7.46 |

The data from such studies, when analyzed using QSAR and cheminformatics tools, provide a powerful platform for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the coordination chemistry of the compound This compound . The existing research primarily focuses on related but structurally distinct isomers and derivatives, such as N-(pyridin-2-yl)benzamide or other pyridyl-amide compounds.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. The detailed analysis required for sections on mononuclear and polynuclear complexes, specific coordination modes, the design of its coordination polymers or MOFs, and its specific spectroscopic and electrochemical data is not available in the public domain.

Coordination Chemistry of 3 Pyridin 2 Yl Benzamide Ligands

Magnetic Properties of Metal Complexes

Following a comprehensive search of scientific literature, no specific studies detailing the experimental magnetic properties of metal complexes formed with the 3-(Pyridin-2-yl)benzamide ligand were identified. While research exists on the magnetic behavior of complexes with structurally related pyridine-carboxylate and other pyridine-amide ligands, the strict focus of this article on this compound precludes the inclusion of data from these analogous systems. Therefore, this section remains inapplicable at this time due to the absence of direct research findings.

Supramolecular Chemistry and Self Assembly of 3 Pyridin 2 Yl Benzamide Derivatives

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a predominant directional force in the self-assembly of 3-(pyridin-2-yl)benzamide derivatives, dictating their packing in the solid state and their associative behavior in solution.

In the solid state, the amide group is a robust hydrogen-bonding motif. The crystal structure of a related compound, 2-amino-N-(pyridin-2-yl)benzamide, reveals that molecules are linked into sheets by a combination of N—H⋯O and N—H⋯N hydrogen bonds researchgate.net. Similarly, in N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, intermolecular N—H⋯O hydrogen bonds connect the molecules into ladder-like chains uzh.ch. These examples suggest that this compound derivatives would likely form strong N—H⋯O hydrogen bonds between the amide groups, leading to the formation of chains or dimeric structures. Furthermore, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, potentially interacting with the amide N-H or other donors if present in co-crystals or solvates. The presence and nature of substituents on the benzamide (B126) or pyridine rings can influence which hydrogen bonding synthons are favored, leading to different packing arrangements mdpi.com.

In solution, the hydrogen bonding behavior of this compound derivatives can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the amide proton is particularly sensitive to its hydrogen-bonding environment nih.govrsc.org. Studies on related benzimidazole (B57391) derivatives have shown how solvent and concentration affect tautomerism and hydrogen bonding, which can be monitored by changes in NMR spectra nih.gov. For this compound derivatives, variable temperature NMR studies could provide information on the strength and dynamics of intramolecular and intermolecular hydrogen bonds. In non-polar solvents, one would expect the formation of intermolecular hydrogen-bonded aggregates, while in polar, hydrogen-bond-accepting solvents like DMSO, these intermolecular interactions would be disrupted in favor of solute-solvent hydrogen bonds rsc.org.

Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives

| Donor | Acceptor | Interaction Type | Common Supramolecular Motif |

| Amide N-H | Amide C=O | Intermolecular | Centrosymmetric Dimer (R22(8) motif), Chain |

| Amide N-H | Pyridine N | Intermolecular | Chain, Sheet |

| C-H (Aromatic) | Amide C=O | Intermolecular | Weak Hydrogen Bond |

| C-H (Aromatic) | Pyridine N | Intermolecular | Weak Hydrogen Bond |

π-Stacking and Other Aromatic Interactions

The planar aromatic rings of the benzamide and pyridine moieties in this compound facilitate π-stacking interactions, which play a crucial role in stabilizing the resulting supramolecular architectures. These interactions are non-directional and weaker than hydrogen bonds but are significant in organizing the molecules in the solid state.

The nature of π-stacking can vary, including face-to-face and offset (or slipped-stack) arrangements researchgate.net. The specific geometry is often influenced by the electronic nature of the aromatic rings and the presence of substituents. In derivatives of this compound, interactions can occur between two benzamide rings, two pyridine rings, or between a benzamide and a pyridine ring. The interaction between electron-rich and electron-deficient aromatic systems can be particularly favorable rsc.org. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometry is the most stable, highlighting the importance of including electron correlation in calculations to accurately predict stacking interactions researchgate.net.

Table 2: Types of Aromatic Interactions in this compound Derivatives

| Interaction Type | Description | Potential Impact on Structure |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Formation of columnar stacks or layered structures. |

| C-H···π | A weak hydrogen bond between a C-H donor and a π-system acceptor. | Contributes to the packing efficiency and stability of the crystal lattice. |

| Quadrupole-Quadrupole | Interactions between the quadrupole moments of the aromatic rings. | Can be significant for larger aromatic systems and influences the orientation of stacked dimers rsc.org. |

Co-crystallization and Host-Guest Chemistry

The functional groups in this compound make it an excellent candidate for co-crystallization, a technique used to form new crystalline solids with modified physicochemical properties. By combining this compound with a suitable co-former, it is possible to generate a variety of supramolecular synthons through non-covalent interactions.

The amide group can form robust hydrogen bonds with carboxylic acids, a common strategy in crystal engineering. For example, nicotinamide (B372718) and isonicotinamide, which are isomers of pyridyl-carboxamides, are frequently used as co-formers due to the ability of their pyridine nitrogen to act as a good hydrogen bond acceptor and the amide group to act as both a donor and acceptor mdpi.com. It is therefore highly probable that this compound could form co-crystals with various carboxylic acids, where the primary interaction would be an O-H···N(pyridine) or an O-H···O=C(amide) hydrogen bond, alongside the typical amide-amide or amide-acid hydrogen bonding patterns.

The cavity-like structures that can be formed by the self-assembly of this compound derivatives also open up possibilities for host-guest chemistry. Supramolecular hosts can encapsulate guest molecules, leading to applications in areas such as sensing, catalysis, and drug delivery. While specific host-guest complexes of this compound are not widely reported, related systems demonstrate this potential. For instance, cucurbit[n]urils have been shown to form inclusion complexes with benzimidazole derivatives, driven by hydrogen bonding and ion-dipole interactions nih.gov. The aromatic surfaces and hydrogen bonding capabilities of self-assembled this compound structures could allow them to act as hosts for small organic molecules.

Design and Characterization of Supramolecular Architectures

The rational design of supramolecular architectures using this compound derivatives involves the strategic placement of functional groups to control the directionality and strength of non-covalent interactions. By modifying the substitution pattern on the aromatic rings, it is possible to fine-tune the self-assembly process and generate specific, desired structures. For example, introducing additional hydrogen bonding sites or sterically bulky groups can direct the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks nih.gov.

A study on N-pyridin-2-yl benzamide analogues, while focused on medicinal chemistry, demonstrates the synthetic accessibility of a wide range of derivatives of this core structure nih.govresearchgate.net. These synthetic strategies can be adapted to create molecules specifically designed for supramolecular assembly. For instance, the synthesis of larger, more complex structures with multiple pyridylbenzamide units can lead to the formation of macrocycles or cages.

The characterization of these supramolecular architectures relies on a combination of techniques. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these assemblies in the solid state researchgate.netresearchgate.net. In solution, NMR spectroscopy, including techniques like DOSY (Diffusion-Ordered Spectroscopy), can be used to study the size and aggregation state of self-assembled species. Other techniques such as FT-IR and Raman spectroscopy can provide information about the hydrogen bonding interactions, while UV-Vis and fluorescence spectroscopy can probe the electronic interactions within the π-stacked systems.

Advanced Applications and Functional Materials Excluding Direct Human/animal Use

Catalytic Applications of 3-(Pyridin-2-yl)benzamide-Based Materials

Materials derived from or related to this compound have demonstrated significant utility in the field of catalysis, particularly in the synthesis of amide bonds. The focus has been on developing robust and reusable catalytic systems.

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recovery and reuse. In the context of producing N-(pyridin-2-yl)-benzamide and its derivatives, bimetallic metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts. mdpi.commdpi.com

One notable example is a bimetallic Fe/Ni-based MOF, Fe2Ni-BDC, synthesized using a solvothermal method. mdpi.commdpi.com This material serves as a porous, three-dimensional structure that effectively catalyzes the amidation reaction to form N-(pyridin-2-yl)-benzamide. mdpi.commdpi.com The solid nature of the MOF allows it to be easily separated from the reaction products by centrifugation. mdpi.com Leaching tests have confirmed that the catalytic activity resides with the solid material and not from active sites dissolving into the solution. mdpi.com

Similarly, Ni-based metal-organic frameworks (Ni-BDC) have been successfully employed as heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)arylamides. researchgate.net These catalysts also demonstrate the key advantages of heterogeneous systems, including straightforward recovery and potential for reuse with minimal loss of activity. researchgate.net

The efficiency and reusability of these catalysts are critical metrics for their practical application. The Fe2Ni-BDC catalyst has been shown to be highly productive in the amidation of trans-β-nitrostyrene and 2-aminopyridine (B139424) to yield N-(pyridin-2-yl)-benzamide. mdpi.com Under optimal conditions (80 °C in dichloromethane (B109758) for 24 hours), an isolated yield of 82% was achieved. mdpi.com

The catalyst's performance is influenced by reaction parameters such as the molar ratio of reactants. A 1:1 molar ratio of 2-aminopyridine to trans-β-nitrostyrene was found to be optimal for maximizing the product yield. mdpi.com

The reusability of these MOF-based catalysts is a significant feature. The Fe2Ni-BDC catalyst was successfully reused for six consecutive runs in the synthesis of N-(pyridin-2-yl)-benzamide, with the yield in the sixth run remaining high at 77%. mdpi.com Another Ni-based catalyst used for synthesizing N-(pyridin-2-yl)arylamides also showed good stability over four catalytic cycles, with an efficiency of approximately 82% in the final cycle. researchgate.net

| Catalyst | Reaction | Initial Yield | Yield After Multiple Runs | Number of Runs |

|---|---|---|---|---|

| Fe2Ni-BDC | Amidation of trans-β-nitrostyrene and 2-aminopyridine | 82% | 77% | 6 |

| Ni-BDC | Synthesis of N-(pyridin-2-yl)arylamides | 85% | ~82% | 4 |

Sensing Applications of Coordination Polymers

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked by organic ligands. The presence of the pyridyl nitrogen and benzamide (B126) oxygen atoms in this compound makes it a suitable candidate for use as a ligand in the construction of such materials for sensing applications.

While specific research on coordination polymers derived directly from this compound for metal ion sensing is not extensively documented in the provided sources, the broader class of pyridyl-based ligands is widely used for this purpose. Coordination polymers containing pyridyl moieties have been shown to be effective luminescent sensors for various metal ions. mdpi.com For example, lanthanide-based CPs have demonstrated high selectivity and sensitivity for detecting ions such as Co²⁺ and Cu²⁺. mdpi.com Similarly, silver(I) coordination polymers with pyridyl ligands can act as multi-responsive sensors for Fe³⁺. nih.gov The sensing mechanism often relies on the quenching of the material's natural luminescence upon interaction with the target metal ion. mdpi.comnih.gov Given these precedents, it is plausible that coordination polymers incorporating this compound could be designed to exhibit similar sensing capabilities for specific metal ions.

The recognition and sensing of small organic molecules are crucial for environmental monitoring and industrial safety. Coordination polymers built with pyridyl-containing ligands have shown promise in this area. For instance, certain silver(I) and lanthanide(III) coordination polymers have been successfully employed as luminescent sensors for the detection of nitrobenzene. mdpi.comnih.gov The detection is achieved through a fluorescence quenching mechanism, indicating a strong interaction between the sensor and the analyte. mdpi.comnih.gov Although coordination polymers specifically using this compound as the primary ligand for small molecule sensing have not been detailed in the available literature, the structural motifs present in the molecule suggest its potential for creating frameworks capable of recognizing small molecules through luminescence or other signal transduction methods.

Photophysical Properties and Optoelectronic Applications

The photophysical properties of a molecule, such as its absorption and emission of light, determine its suitability for optoelectronic applications like organic light-emitting diodes (OLEDs) or fluorescent sensors. While detailed photophysical studies specifically on this compound are not prominent in the search results, the characteristics of its constituent parts—the pyridine (B92270) and benzamide groups—are known from studies of other molecules.

Derivatives of benzamide, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamides, are known to exhibit fluorescence, with their absorption and emission spectra being influenced by the position of substituents on the benzamide ring. mdpi.com These compounds typically show absorption in the UV range (271–307 nm) and emit light in the violet-blue region (342–380 nm). mdpi.com Similarly, molecules containing pyridin-2-yl groups, like pyridin-2-ylthiazolothiazoles, are also investigated for their fluorescent properties and potential use as chemosensors and in electroluminescent materials. researchgate.net

The combination of these two photo-active moieties in a single molecule suggests that this compound and its derivatives could possess interesting photophysical properties. However, without direct experimental data, their specific absorption/emission wavelengths, quantum yields, and potential for optoelectronic applications remain speculative. Further research is required to characterize the photophysical behavior of this compound and its potential use in functional materials.

Future Perspectives and Research Directions in 3 Pyridin 2 Yl Benzamide Chemistry

The scaffold of 3-(pyridin-2-yl)benzamide and its derivatives has emerged as a significant motif in medicinal chemistry. However, the full potential of this chemical entity extends beyond its current applications. Future research is poised to explore novel synthetic pathways, uncover new reactivity, and expand its utility into diverse scientific domains. This article delves into the prospective research directions that could define the next chapter in the chemistry of this compound.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 3-(Pyridin-2-yl)benzamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridine derivatives with benzamide precursors. Key steps include:

- Pyridine Functionalization : Introduce substituents via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Amidation : React activated carboxylic acid derivatives (e.g., benzoyl chloride) with aminopyridine intermediates under basic conditions (e.g., DIPEA in DMF) .

- Purification : Use column chromatography or recrystallization to isolate products. Characterization via ¹H/¹³C NMR and LC-MS is critical for structural confirmation .

Q. What characterization techniques are essential for confirming the structure of synthesized this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify proton environments and carbon frameworks, particularly for distinguishing pyridine and benzamide moieties .

- Mass Spectrometry (LC-MS or HRMS) : Confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (FT-IR) : Validates amide C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations .

Q. What in vitro assays are used to evaluate TGF-β pathway inhibition by this compound derivatives?

- Methodological Answer :

- Kinase Inhibition Assays : Measure IC₅₀ values using recombinant TGF-β type I receptor (ALK5) in radiometric or fluorescence-based kinase assays .

- Reporter Gene Assays : Utilize luciferase constructs under TGF-β-responsive promoters (e.g., SMAD-binding elements) in HEK293 or A549 cells .

- Cell Proliferation Assays : Assess antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) sensitive to TGF-β signaling .

Advanced Research Questions

Q. How can molecular docking be optimized to study interactions between this compound derivatives and TGF-β receptors?

- Methodological Answer :

- Software Selection : Use Glide (Schrödinger Suite) for systematic conformational sampling and OPLS-AA force field refinement .

- Grid Generation : Align grids to the ATP-binding pocket of ALK5 (PDB: 1PY5) to prioritize poses near catalytic lysine (K232) .

- Post-Docking Analysis : Apply Prime-MM/GBSA for binding energy calculations and prioritize poses with hydrogen bonds to hinge residues (e.g., His283) . Validate with co-crystallized ligands (e.g., GW788388) .

Q. How should in vivo experiments be designed to assess the antifibrotic effects of TGF-β inhibitors like GW788388?

- Methodological Answer :

- Animal Models : Use murine models of fibrosis (e.g., unilateral ureteral obstruction for renal fibrosis or CCl₄-induced liver fibrosis) .

- Dosing Regimens : Administer orally (10–30 mg/kg/day) post-disease induction. Monitor plasma exposure via LC-MS/MS .

- Endpoints : Quantify fibrosis via histopathology (Masson’s trichrome) and collagen deposition (hydroxyproline assay). Measure TGF-β pathway biomarkers (e.g., p-SMAD2/3) .

Q. How can contradictions in inhibitory potency data across cell-based assays be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell type (e.g., epithelial vs. mesenchymal origins), serum concentration, and TGF-β isoform (β1 vs. β3) .

- Off-Target Profiling : Screen against related kinases (e.g., ALK4, ALK7) using selectivity panels .

- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and normalize to baseline SMAD activity in untreated cells .

Q. What computational strategies validate crystallographic data for structural refinement of this compound derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Apply restraints for disordered solvent/ligand regions .

- Validation Tools : Check geometry with PLATON (e.g., R-factors, electron density maps). Use MoPro for hydrogen-bonding networks .

- Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian09) to confirm bond lengths/angles .

Q. How can structure-activity relationships (SAR) guide optimization of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide ring to enhance ALK5 binding .

- Heterocycle Replacement : Replace pyridine with pyrazole or imidazole to improve solubility (logP optimization) .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assay) to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.